molecular formula C24H21F2N5O2S B10834753 (rac)-4-{4-Fluoro-2-[(3-fluorobenzyl)oxy]phenyl}-N-{3-[(S-methylsulfonimidoyl)methyl]phenyl}-1,3,5-triazin-2-amine

(rac)-4-{4-Fluoro-2-[(3-fluorobenzyl)oxy]phenyl}-N-{3-[(S-methylsulfonimidoyl)methyl]phenyl}-1,3,5-triazin-2-amine

Cat. No.: B10834753
M. Wt: 481.5 g/mol
InChI Key: YPAQXRURXUKFGB-UHFFFAOYSA-N
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Description

“PMID26161698-Compound-25” is a selective, central nervous system-penetrant, adenosine triphosphate-competitive leucine-rich repeat kinase 2 inhibitor. This compound was developed by Merck & Co. and has shown promising results in preclinical studies. It is characterized by its unique “bow-tie” spirocyclopropyl group, which significantly enhances its potency and overall properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “PMID26161698-Compound-25” involves multiple steps, including the formation of the spirocyclopropyl group and the incorporation of the leucine-rich repeat kinase 2 inhibitory moiety. The specific reaction conditions and reagents used in these steps are proprietary and have not been disclosed in the public domain .

Industrial Production Methods

Industrial production methods for “PMID26161698-Compound-25” are not publicly available. it is likely that the synthesis involves standard pharmaceutical manufacturing processes, including large-scale chemical synthesis, purification, and quality control measures to ensure the compound’s consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

“PMID26161698-Compound-25” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving “PMID26161698-Compound-25” include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired transformation .

Major Products

The major products formed from these reactions include various derivatives of “PMID26161698-Compound-25” with modified functional groups, which can be used for further studies or applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “PMID26161698-Compound-25” involves the inhibition of leucine-rich repeat kinase 2 by binding to its adenosine triphosphate-binding site. This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular pathways involved in neurodegeneration. The compound’s unique “bow-tie” spirocyclopropyl group enhances its binding affinity and selectivity for leucine-rich repeat kinase 2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“PMID26161698-Compound-25” stands out due to its unique “bow-tie” spirocyclopropyl group, which significantly enhances its potency and overall properties. This structural feature differentiates it from other leucine-rich repeat kinase 2 inhibitors and contributes to its high selectivity and efficacy .

Properties

Molecular Formula

C24H21F2N5O2S

Molecular Weight

481.5 g/mol

IUPAC Name

4-[4-fluoro-2-[(3-fluorophenyl)methoxy]phenyl]-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C24H21F2N5O2S/c1-34(27,32)14-17-5-3-7-20(11-17)30-24-29-15-28-23(31-24)21-9-8-19(26)12-22(21)33-13-16-4-2-6-18(25)10-16/h2-12,15,27H,13-14H2,1H3,(H,28,29,30,31)

InChI Key

YPAQXRURXUKFGB-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)CC1=CC(=CC=C1)NC2=NC=NC(=N2)C3=C(C=C(C=C3)F)OCC4=CC(=CC=C4)F

Origin of Product

United States

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